molecular formula C7H9N3O3 B2703055 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide CAS No. 868228-69-7

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide

Cat. No. B2703055
CAS RN: 868228-69-7
M. Wt: 183.167
InChI Key: XLROIDXYLRDZFN-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide, also known as DMAMCL, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has a molecular formula of C8H9N3O3.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

Research has shown that pyrimidine derivatives, including compounds similar to 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide, have significant anti-inflammatory effects. These effects are attributed to their ability to inhibit key inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. Various methods for synthesizing pyrimidines have been explored, emphasizing the potential for developing new pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).

Anti-cancer Properties

Pyrimidine derivatives have also been investigated for their anticancer properties. The structure-activity relationship (SAR) studies of these compounds have highlighted their potential to interact with various enzymes, targets, and receptors, indicating their versatility in cancer treatment. Research focusing on pyrimidines in fused scaffolds has shown promising cell-killing effects through diverse mechanisms, further supporting the role of pyrimidines as potential anticancer agents (Kaur et al., 2014).

Role in Medicinal Chemistry

The pyrimidine core is a critical scaffold in the development of biologically active compounds due to its wide range of pharmacological activities. Pyrimidine derivatives are used in medical practice for their antiviral, psychotropic, antimicrobial, antitumor, and other effects. A systematic analysis of pyrimidine derivatives offers a foundation for further research into new, effective, and safe medicines (Chiriapkin, 2022).

Synthesis and Characterization

The synthesis and in-vitro study of substituted 1,2,3,4 tetrahydropyrimidine derivatives have revealed potent anti-inflammatory activity. This underscores the importance of pyrimidine derivatives in designing leads for anti-inflammatory activity, highlighting their potential for therapeutic application (Gondkar et al., 2013).

Hepatoprotective and Nephroprotective Activities

Studies on chrysin, a flavonoid, have demonstrated hepatoprotective activity against various toxicants, including pyrimidine derivatives. This research indicates the broader pharmacological significance of pyrimidines and their role in mitigating the toxicity of different substances, providing insights into the protective mechanisms against liver and kidney damage (Pingili et al., 2019).

properties

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-8-5(11)2-4-3-6(12)10-7(13)9-4/h3H,2H2,1H3,(H,8,11)(H2,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLROIDXYLRDZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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